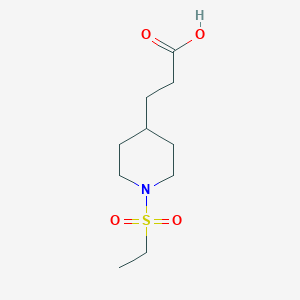![molecular formula C14H22ClFN2 B1399117 [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride CAS No. 1332528-56-9](/img/structure/B1399117.png)
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride
Descripción general
Descripción
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C14H21FN2·HCl. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride typically involves the reaction of 4-azepan-1-yl-3-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting neuronal signaling. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-Azepan-1-yl-3-fluorophenyl)ethanone]
- [1-(4-Azepan-1-yl-3-fluorophenyl)ethanol]
- [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine
Uniqueness
Compared to similar compounds, [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride exhibits unique properties due to the presence of the fluorine atom and the azepane ring. These structural features contribute to its distinct chemical reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.ClH/c1-11(16)12-6-7-14(13(15)10-12)17-8-4-2-3-5-9-17;/h6-7,10-11H,2-5,8-9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZSHQFSQLXJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCCCC2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)

![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)

![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)






![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)
![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)
